4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine
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Overview
Description
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine is a heterocyclic compound that features a combination of furan, oxadiazole, thiophene, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide under basic conditions to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.
Acylation of piperidine: The piperidine ring is acylated using thiophene-3-carbonyl chloride in the presence of a base such as triethylamine.
Coupling reaction: The final step involves coupling the oxadiazole derivative with the acylated piperidine under appropriate conditions to form the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Amines derived from the reduction of the oxadiazole ring.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its heterocyclic nature.
Mechanism of Action
The mechanism of action of 4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole and furan rings but lacks the piperidine and thiophene components.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring instead of the oxadiazole ring.
Uniqueness
4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-3-carbonyl)piperidine is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16(12-5-9-23-10-12)19-6-3-11(4-7-19)14-17-18-15(22-14)13-2-1-8-21-13/h1-2,5,8-11H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFFXFHMSMKXSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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